Product packaging for Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate(Cat. No.:CAS No. 16470-24-9)

Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

Cat. No.: B096502
CAS No.: 16470-24-9
M. Wt: 1165.0 g/mol
InChI Key: CPZFDTYTCMAAQX-UHFFFAOYSA-J
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Description

Contextualization within Optical Brightening Agents and Fluorescent Whitening Agents

Fluorescent Brightener 220 is classified as both an Optical Brightening Agent (OBA) and a Fluorescent Whitening Agent (FWA). culturalheritage.orgculturalheritage.org These terms are often used interchangeably to describe colorless to weakly colored organic compounds that, when applied to a substrate, absorb light in the invisible ultraviolet (UV) region of the electromagnetic spectrum (typically 340-370 nm) and re-emit it in the blue region of the visible spectrum (typically 420-470 nm). This process of fluorescence results in a brighter, "whiter-than-white" appearance. researchgate.net Unlike chemical bleaching, which removes yellowing, OBAs work by adding blue light to counteract the yellow hue. made-in-china.com

The effectiveness of FB 220 and other similar agents is rooted in their molecular structure, specifically the presence of a conjugated system that facilitates the absorption and emission of light. Stilbene (B7821643) derivatives, such as FB 220, are particularly effective and constitute a significant portion of the OBAs produced globally. slideshare.net

Historical Development and Evolution of Stilbene-Based Brighteners

The concept of optical whitening dates back to the early 20th century, with the discovery that certain natural substances could produce a whitening effect through fluorescence. culturalheritage.orgculturalheritage.org In 1929, Paul Krais noted that esculin, an extract from horse chestnut bark, could counteract the yellowing of materials. culturalheritage.orgculturalheritage.org However, these natural brighteners had limitations, including poor lightfastness. culturalheritage.orgculturalheritage.org

This led to the development of synthetic optical brighteners, with stilbene-based compounds emerging as a key class due to their superior performance and stability. culturalheritage.orgculturalheritage.org The industrial application of synthetic OBAs began in the mid-1930s. culturalheritage.org The core of these brighteners is the stilbene molecule, a hydrocarbon consisting of two phenyl groups linked by an ethylene (B1197577) bridge. openpr.com The evolution of stilbene-based brighteners has been driven by the need for improved properties such as water solubility, affinity for specific substrates, and resistance to various processing conditions. futuremarketinsights.com Fluorescent Brightener 220, a tetra-sulfonated stilbene derivative, represents a significant advancement in this lineage, offering excellent water solubility and high fluorescence efficiency. futuremarketinsights.comraytopoba.com

Current Research Landscape and Emerging Academic Interests

The current research landscape for Fluorescent Brightener 220 is expanding beyond its traditional applications. While its role in the paper and textile industries remains a primary focus, new areas of academic and industrial interest are emerging. Recent studies have explored the use of FB 220 as a photoinitiator in free-radical photopolymerizations, highlighting its potential in advanced polymer synthesis.

Furthermore, its fluorescent properties are being leveraged in the development of anti-counterfeiting technologies, where it can be incorporated into inks and coatings as a security marker. alfa-chemistry.com Research is also delving into the environmental behavior and fate of stilbene-based brighteners, aiming to develop more eco-friendly and biodegradable alternatives. futuremarketinsights.comraytopoba.com The synthesis of novel stilbene derivatives with enhanced performance characteristics, such as improved photostability and thermal resistance, continues to be an active area of investigation. mdpi.com

Significance of Fluorescent Brightener 220 in Contemporary Material Science

Fluorescent Brightener 220 holds considerable significance in contemporary material science due to its versatility and high performance. Its ability to dramatically improve the aesthetic qualities of materials makes it a valuable additive in a wide range of products. In the paper industry, it is crucial for producing high-brightness papers with excellent printability. alfa-chemistry.comraytopoba.com In textiles, it imparts a brilliant whiteness to cotton and other fibers. raytopoba.com

Beyond these established uses, the unique photophysical properties of FB 220 are being harnessed for more advanced applications. Its role as a photoinitiator and a security marker underscores its growing importance in high-technology sectors. alfa-chemistry.com The ongoing research into its properties and potential applications ensures that Fluorescent Brightener 220 will remain a key compound in the development of new and improved materials. raytopoba.com

Interactive Data Tables

Chemical and Physical Properties of Fluorescent Brightener 220

Property Value Reference
CAS Number 16470-24-9 raytopoba.comchemicalbook.com
Molecular Formula C₄₀H₄₀N₁₂Na₄O₁₆S₄ nih.gov
Molecular Weight 1165.04 g/mol medchemexpress.com
Appearance Light yellow powder or yellowish transparent liquid raytopoba.comraytopoba.com
Ionic Nature Anionic raytopoba.com
Solubility Readily soluble in water raytopoba.com
UV Absorption Peak ~350 nm raytopoba.com
Fluorescence Emission Blue region (430-460 nm)

| pH Value (1% solution) | 7-10 | raytopoba.com |

Applications of Fluorescent Brightener 220

Industry Specific Application Reference
Paper Industry Wet-end addition, size press, and coating applications to enhance whiteness and brightness. raytopoba.com
Textile Industry Whitening of cotton and viscose fibers. raytopoba.comalibaba.com
Detergent Industry Added to laundry detergents to improve the appearance of washed fabrics. ontosight.ai
Advanced Materials Photoinitiator in photopolymerizations.
Security Anti-counterfeiting marker in digital printing inks. alfa-chemistry.com

| Biology/Medicine | Visualizing fungi and in spore germination research. | |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H40N12Na4O16S4 B096502 Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate CAS No. 16470-24-9

Properties

IUPAC Name

tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N12O16S4.4Na/c53-19-15-51(16-20-54)39-47-35(41-27-7-11-31(12-8-27)69(57,58)59)45-37(49-39)43-29-5-3-25(33(23-29)71(63,64)65)1-2-26-4-6-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(17-21-55)18-22-56)42-28-9-13-32(14-10-28)70(60,61)62;;;;/h1-14,23-24,53-56H,15-22H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZFDTYTCMAAQX-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40N12Na4O16S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4027781
Record name C.I. Fluorescent Brightener 220
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1165.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16470-24-9
Record name C.I. Fluorescent Brightener 220
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Structure and Molecular Architecture of Fluorescent Brightener 220

Elucidation of the Stilbene-Triazine Derivative Backbone

The fundamental framework of Fluorescent Brightener 220 is a large, conjugated system known as a stilbene-triazine backbone. This core structure is synthesized through a multi-step condensation reaction. The process begins with 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid), which provides the central stilbene (B7821643) unit. google.comncsu.edu The stilbene group, characterized by a diarylethene structure (C₆H₅-CH=CH-C₆H₅), is the primary chromophore responsible for the molecule's photophysical properties. Its extensive system of conjugated double bonds allows for the absorption of high-energy photons in the ultraviolet portion of the electromagnetic spectrum.

This stilbene core is symmetrically linked to two triazine rings. A triazine is a six-membered heterocyclic ring containing three nitrogen atoms and three carbon atoms. The linkage is formed by reacting DSD acid with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), an essential building block in the synthesis of many fluorescent brighteners. oecd.org This entire backbone forms a rigid and relatively planar framework, which is a critical prerequisite for efficient fluorescence.

The synthesis of stilbene-triazine brighteners can yield both symmetric and asymmetric isomers. In the case of Fluorescent Brightener 220, the commercially produced substance is predominantly the symmetrical isomer. This means that the substituents attached to both triazine rings are identical. The symmetrical structure is achieved by reacting the dichlorotriazinyl intermediate of DSD acid with the same amine in a subsequent step. researchgate.net

However, the manufacturing process can result in a complex mixture that also contains asymmetrical byproducts. Asymmetrical isomers would arise if different amines were used to substitute the remaining chlorine atoms on the two triazine rings. The precise control of reaction conditions is crucial to maximize the yield of the desired symmetrical isomer and minimize the formation of these asymmetrical variants.

Structural Role of Key Functional Groups

The specific optical and physical properties of Fluorescent Brightener 220 are conferred by the various functional groups attached to its stilbene-triazine backbone. These groups modulate the molecule's solubility, ionic character, and its interaction with light.

A defining feature of the Fluorescent Brightener 220 molecule is the presence of four sulfonic acid (-SO₃H) groups. In the final product, these exist as sodium sulfonate salts (-SO₃⁻Na⁺). nih.gov Two of these groups are located on the stilbene core itself (originating from the DSD acid), and one is on each of the anilino side chains. nih.gov

These sulfonate groups are highly polar and ionize in aqueous solutions, conferring a significant anionic character to the molecule. google.com The primary and most critical role of these moieties is to impart high water solubility to what is otherwise a very large organic molecule. This solubility is essential for its application in aqueous systems such as paper pulp slurries and detergent solutions.

Functional GroupRoleImpact
Sulfonic Acid (as Sulfonate Salt) Solubility EnhancementConfers high water solubility, making it suitable for aqueous applications.
Ionic CharacterImparts a strong anionic (negative) charge to the molecule. google.com

The final substitution step in the synthesis of FB 220 involves the reaction with diethanolamine (B148213), resulting in the attachment of a bis(2-hydroxyethyl)amino group [-N(CH₂CH₂OH)₂] to each triazine ring. This functional group plays a crucial role in defining the compound's fluorescent properties.

As an electron-donating group, the bis(2-hydroxyethyl)amino substituent modifies the electronic distribution within the triazine ring. This, in turn, influences the energy levels of the entire conjugated π-electron system of the molecule. This modification is essential for fine-tuning the absorption and emission spectra, ensuring that the molecule efficiently absorbs UV radiation and re-emits it in the desired violet-blue region of the visible spectrum. The presence of these groups is considered critical for achieving the desired brightening effect.

Conformational Analysis and Geometrical Isomerism

The geometry of the central carbon-carbon double bond in the stilbene core is a critical determinant of the molecule's fluorescent capabilities. This bond restricts rotation, leading to the existence of two distinct geometric isomers.

Fluorescent Brightener 220 can exist as two geometric isomers: the E-isomer (trans) and the Z-isomer (cis), which refer to the spatial arrangement of the substituents around the central ethenediyl bridge. researchgate.net

E-Isomer (trans): In this configuration, the two triazinylamino-substituted benzene (B151609) rings are on opposite sides of the double bond. This arrangement results in a nearly planar molecular geometry, which allows for maximum π-electron delocalization across the entire molecule. This extensive conjugation is responsible for the strong absorption of UV light (peak absorption is around 350 nm) and the subsequent intense blue fluorescence that is characteristic of the brightener. scispace.com The E-isomer is the active, fluorescent form of the molecule.

Z-Isomer (cis): In this configuration, the substituent groups are on the same side of the double bond. This causes steric hindrance, forcing the molecule into a non-planar conformation. The lack of planarity disrupts the conjugated π-system, leading to a significant loss of fluorescence. The Z-isomer is considered non-fluorescent and does not contribute to the whitening effect.

In aqueous solutions and upon exposure to UV light, the E and Z isomers can interconvert in a process known as photoisomerization. scispace.com This reversible process leads to a photostationary equilibrium between the highly fluorescent E-form and the non-fluorescent Z-form. The formation of the Z-isomer can result in a reduction of the whitening efficiency of the product, a phenomenon often referred to as photodegradation, although it is a reversible isomerization rather than an irreversible breakdown of the molecule.

IsomerConfigurationMolecular GeometryFluorescence
E-Isomer transNearly PlanarStrong blue fluorescence
Z-Isomer cisNon-PlanarNon-fluorescent

Synthetic Methodologies and Chemical Reaction Pathways

Stepwise Condensation Reaction Mechanisms

The synthesis of Fluorescent Brightener 220 is a classic example of nucleophilic substitution on a triazine ring system. The process typically involves three sequential condensation steps, each occurring under specific temperature and pH conditions to ensure the selective replacement of chlorine atoms on the cyanuric chloride molecule. researchgate.netresearchgate.netresearchgate.net

The initial step involves the reaction between two moles of cyanuric chloride and one mole of 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS). benthamopen.com This reaction is highly exothermic and requires strict temperature control, typically maintained between 0°C and 5°C, to prevent unwanted side reactions and ensure the formation of the desired dichlorotriazinyl intermediate. benthamopen.comnih.gov The pH is carefully controlled within a range of 4.5 to 5.5 through the addition of an acid-binding agent like sodium carbonate. benthamopen.comnih.gov This controlled environment facilitates the nucleophilic attack of the amino groups of DAS on the electrophilic carbon atoms of the cyanuric chloride, leading to the substitution of one chlorine atom on each triazine ring.

Following the formation of the initial intermediate, the next step involves the introduction of an aromatic amine, typically sulfanilic acid. This second condensation reaction is carried out at a moderately elevated temperature, generally between 20°C and 40°C, and a pH of 6.0 to 8.0. google.comjustia.com The reaction of the dichlorotriazinyl intermediate with sulfanilic acid results in the substitution of a second chlorine atom on each triazine ring. oecd.org This step is crucial for building the final molecular structure and influencing the compound's solubility and fluorescent properties.

The final step in the synthesis is the coupling reaction with diethanolamine (B148213). This reaction is conducted at a higher temperature, typically between 90°C and 110°C, and a pH of 8.0 to 9.5. google.com The remaining chlorine atom on each triazine ring is substituted by a diethanolamine group, completing the formation of the symmetrical Fluorescent Brightener 220 molecule. This final substitution is essential for imparting the desired fluorescent characteristics to the compound. The resulting product is a complex mixture containing the desired symmetrical isomer along with some asymmetrical byproducts.

Process Parameters and Control Strategies in Synthesis

The successful synthesis of Fluorescent Brightener 220 hinges on the precise control of key process parameters. These control strategies are designed to manage the reaction kinetics, minimize the formation of impurities, and ensure a high yield of the final product.

The condensation reactions, particularly the first step, are highly exothermic. google.com Effective temperature regulation is critical to prevent thermal runaway and the formation of undesirable byproducts. The reaction is typically carried out in a jacketed reactor with a cooling system to maintain the temperature within a narrow range, often between 0°C and 10°C for the initial condensation. Insufficient cooling can lead to a decrease in yield and the formation of colored impurities that can negatively impact the brightening effect of the final product.

Maintaining the optimal pH at each stage of the condensation process is crucial for directing the reaction towards the desired product. ippta.co The liberation of hydrochloric acid during the substitution reactions necessitates the use of acid-binding agents, such as sodium carbonate or sodium hydroxide, to neutralize the acid and maintain the pH within the desired range for each step. google.comjustia.com For instance, the first condensation is typically carried out at a pH of 4.5-5.5, the second at 6.0-8.0, and the final condensation at a more alkaline pH of 8.0-11.0. nih.govgoogle.com Precise pH control ensures the selective reactivity of the different amino groups and prevents the hydrolysis of cyanuric chloride.

Molar Ratio Optimization of Reactants

The synthesis of Fluorescent Brightener 220 is a finely tuned process where the stoichiometry of the reactants at each stage directly influences the final product's purity and efficacy. The process typically begins with the reaction of cyanuric chloride with DASDA, followed by sequential reactions with sulfanilic acid and diethanolamine.

The initial condensation reaction involves cyanuric chloride and 4,4'-diaminostilbene-2,2'-disulfonic acid (DASDA). To control the exothermic nature of this reaction, it is often carried out in a frozen aqueous medium. A molar ratio of cyanuric chloride to DASDA is carefully maintained. Subsequently, sulfanilic acid is introduced to enhance the solubility and stability of the intermediate compounds. This is followed by the addition of aniline (B41778) to introduce asymmetry into the triazine-stilbene framework. The final step involves the coupling with diethanolamine, which completes the molecular structure.

The optimization of these molar ratios is crucial for maximizing the yield of the desired symmetrical and asymmetrical isomers that constitute Fluorescent Brightener 220, while minimizing the formation of unwanted by-products.

Table 1: Optimized Molar Ratios of Reactants in the Synthesis of Fluorescent Brightener 220

Reaction StageReactant 1Reactant 2Molar Ratio (Reactant 1 : Reactant 2)
Initial CondensationCyanuric Chloride4,4'-diaminostilbene-2,2'-disulfonic acid (DASDA)2.4 : 1.0-1.6
Sulfanilic Acid IncorporationCyanuric Chloride IntermediateSulfanilic Acid1 : 0.1-0.3
Aniline AdditionIntermediate VII–IXAniline1 : 0.4-0.5
Diethanolamine CouplingDiethanolamine4,4'-diaminostilbene-2,2'-disulfonic acid (DASDA)1 : 2.0-4.5

This table presents a summary of the optimized molar ratios for the key reactants in the synthesis of Fluorescent Brightener 220, based on available research findings.

Isolation and Purification Techniques for Reaction Products

Following the synthesis, a series of isolation and purification steps are essential to separate the Fluorescent Brightener 220 from the reaction medium, unreacted starting materials, and by-products. These processes are critical for obtaining a product with high purity and consistent performance.

Filtration and Drying Processes

The initial step in isolating the solid Fluorescent Brightener 220 from the reaction slurry is typically filtration. researchgate.net This process separates the solid product from the liquid phase containing dissolved impurities and residual reactants. Following filtration, the collected solid, often referred to as a filter cake, undergoes a drying process. researchgate.nettheasengineers.com Drying is crucial to remove residual moisture, resulting in a stable, free-flowing powder suitable for packaging and use in various applications. theasengineers.com The crude product may be purified by crystallization prior to drying to enhance its purity. theasengineers.com

Desalting and Concentration Methodologies

For liquid formulations of Fluorescent Brightener 220, or as an intermediate purification step, desalting and concentration are often employed. Nanofiltration has been identified as an effective method for this purpose. This membrane-based separation technique can significantly reduce the conductivity of the product solution by removing inorganic salts, a common by-product of the neutralization steps in the synthesis. Concurrently, nanofiltration concentrates the Fluorescent Brightener 220 to the desired strength. For instance, nanofiltration membranes can be used to achieve a target conductivity of ≤350 μS/cm and a concentration of 30–41% w/w. Reverse osmosis is another technique used to treat production effluents, achieving a high degree of purification. oecd.org

Analysis of Impurities and Their Effects on Product Performance

The presence of impurities in the final Fluorescent Brightener 220 product can significantly impact its performance, particularly its whitening efficiency and stability. Therefore, the analysis and control of these impurities are of great importance.

Potential impurities in Fluorescent Brightener 220 can arise from several sources, including unreacted intermediates from the multi-step synthesis and by-products from side reactions. heraproject.com One such identified by-product is di-anilinomorpholino-triazine. heraproject.com The presence of these impurities can lead to a phenomenon known as fluorescence quenching, where the impurity molecules interfere with the fluorescence mechanism of the brightener, thereby reducing its whitening effect. researchgate.net

It is also noteworthy that an excess concentration of the brightener itself can be detrimental to the desired whitening effect, potentially leading to a grayish discoloration of the treated material. oecd.org The analysis of these impurities and isomers is often carried out using techniques such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection, which can separate and identify the various components in the final product. researchgate.net

Optical and Photophysical Properties of Fluorescent Brightener 220

Mechanisms of Fluorescence Emission

The fluorescence of FB 220 is a photophysical process governed by the structure of the molecule, particularly its extensive system of conjugated double bonds. The mechanism involves the absorption of high-energy photons in the UV spectrum, the transition of electrons to an excited state, and their subsequent relaxation with the emission of lower-energy photons in the visible spectrum.

Fluorescent Brightener 220 functions by absorbing light energy in the ultraviolet and violet portions of the electromagnetic spectrum. The peak absorption for this compound occurs at approximately 350 nm. raytopoba.com This absorption is specifically targeted in the 340 nm to 370 nm range, which is invisible to the human eye. The molecule's structure, which is a derivative of 4,4'-diamino-stilbene-2,2'-disulfonic acid, is specifically engineered to be highly efficient at capturing photons of these wavelengths. ncsu.edu

Following the absorption of UV light, the molecule rapidly re-emits the energy as visible light, a phenomenon known as fluorescence. This emitted light is in the blue region of the spectrum, typically between 420 nm and 470 nm. The emitted blue light is optically complementary to the yellow light reflected by substrates, effectively neutralizing the yellowish cast and creating the perception of enhanced whiteness. chemicalbook.com Some studies specify a fluorescence emission maximum at approximately 430 nm to 433 nm when excited at 350 nm. radiantcolor.com

Table 1: Optical Properties of Fluorescent Brightener 220

PropertyWavelength Range (nm)Reference
Maximum Absorption (λmax)~350 raytopoba.com
Effective Absorption Range340 - 370
Fluorescence Emission Range420 - 470
Peak Emission (λem)~430

The absorption and emission of light by Fluorescent Brightener 220 are rooted in the principles of molecular orbital theory. The core of the FB 220 molecule is a stilbene (B7821643) structure, which features a highly conjugated system of alternating single and double bonds (a chromophore). This conjugation creates a series of pi (π) molecular orbitals.

When the molecule absorbs a photon of UV light, an electron is promoted from a bonding π orbital (the highest occupied molecular orbital, or HOMO) to an anti-bonding π* orbital (the lowest unoccupied molecular orbital, or LUMO). This is known as a π-π* transition. ncsu.edu The molecule is now in an excited singlet state (S1).

This excited state is unstable, and the molecule seeks to return to its ground state (S0). It does so by releasing the absorbed energy. While some energy is lost through non-radiative processes like vibrations, a significant portion is emitted as a photon of light. Because some energy is lost vibrationally, the emitted photon has less energy (and thus a longer wavelength) than the absorbed photon. This energy difference, known as the Stokes shift, is why UV light is absorbed and blue light is emitted. The efficiency of this process is dependent on the molecule maintaining a specific planar, or trans, configuration, which allows for maximum overlap of the p-orbitals in the conjugated system. ncsu.edu The introduction of UV energy can sometimes lead to a temporary shift to a non-planar cis-isomer, which is non-fluorescent. ncsu.eduresearchgate.net

Factors Modulating Fluorescence Intensity and Color Shade

The perceived whitening effect of Fluorescent Brightener 220 is not constant and can be influenced by several chemical and environmental factors. These factors can alter the efficiency of the fluorescence process, thereby affecting the intensity and the precise hue of the emitted blue light.

The purity of Fluorescent Brightener 220 is critical to its performance. The presence of impurities, often from the manufacturing process such as unreacted intermediates, can significantly diminish its brightening effect. This reduction in fluorescence intensity is known as quenching. Quenching occurs when impurity molecules interfere with the excited state of the FB 220 molecule, causing it to return to the ground state through non-radiative pathways instead of emitting a photon. This effectively "steals" the energy that would have become visible blue light. Even an excess concentration of the brightener itself can lead to a phenomenon called self-quenching, where molecules in close proximity interfere with each other's fluorescence. fda.govnih.gov

The chemical environment in which FB 220 is applied plays a crucial role in its function. Certain external agents can interact with the brightener molecule and decrease its fluorescence intensity.

Cationic Surfactants : Fluorescent Brightener 220 is an anionic compound, meaning it carries a negative charge. raytopoba.com When it comes into contact with cationic surfactants, which carry a positive charge, an interaction can occur. raytopoba.com This can lead to the formation of an insoluble complex or an alteration of the brightener's molecular structure, which reduces its ability to fluoresce. biosynth.comraytopoba.com Therefore, FB 220 is generally considered incompatible with cationic surfactants. raytopoba.comraytopoba.com

Fatty Acid Compounds : Research indicates that certain fatty acid compounds can also decrease the fluorescence intensity of FB 220. biosynth.com While the precise mechanism is complex, these compounds can interfere with the photophysical processes of the brightener molecule, leading to quenching of the fluorescent effect.

Table 2: Factors Affecting Fluorescence of FB 220

FactorEffect on FluorescenceMechanism / Notes
Impurities Decrease in intensityQuenching: Provides non-radiative pathways for the excited molecule to return to the ground state.
Cationic Surfactants Decrease in intensity / QuenchingInteraction between the anionic brightener and the oppositely charged surfactant can lead to complexation or precipitation. raytopoba.combiosynth.com
Fatty Acid Compounds Decrease in intensityInterference with the photophysical processes of the brightener molecule. biosynth.com

Photostability and Photodegradation Kinetics in Various Media

Direct Photolysis Rates and Half-Lives in Aquatic Environments

Direct photolysis is a significant elimination pathway for Fluorescent Brightener 220 in sunlit aquatic environments. oecd.org Studies have demonstrated its rapid degradation when exposed to natural sunlight. In experiments conducted in eutrophic lake water, the half-life (t½) of FB 220 was determined to be 5.2 hours. oecd.org Interestingly, in the absence of dissolved natural organic material, the half-life was even shorter, at 3.9 hours. oecd.org This suggests that while direct absorption of light is the primary driver of this degradation, the presence of other substances in the water can slightly alter the rate.

Table 1: Direct Photolysis of Fluorescent Brightener 220 in Aquatic Environments

Medium Half-Life (t½) Quantum Yield (366 nm) Test Conditions
Eutrophic Lake Water 5.2 hours (0.74 +/- 0.07) x 10⁻⁴ Natural sunlight, 25 ± 0.3 °C, pH 8.3, DOC: 3.3 mg/L
Solution without Dissolved Natural Organic Material 3.9 hours (0.9 +/- 0.1) x 10⁻⁴ Natural sunlight

Indirect Photodegradation by Hydroxyl Radicals and Ozone

Indirect photodegradation, mediated by reactive species such as hydroxyl radicals (•OH) and ozone (O₃), also contributes to the transformation of Fluorescent Brightener 220. oecd.org In the atmosphere, the calculated mean half-life for the reaction of both cis- and trans-isomers of FB 220 with hydroxyl radicals is approximately 1.6 hours. oecd.org A similar mean half-life of about 1.6 hours is calculated for the reaction with ozone. oecd.org However, due to the negligible vapor pressure of FB 220, its degradation in the gas phase is not considered environmentally relevant. oecd.org In aquatic systems, hydroxyl radicals are highly reactive and can contribute to the oxidation of a wide range of organic compounds. nih.gov

Table 2: Calculated Indirect Photodegradation of Fluorescent Brightener 220 in Air

Reactant Calculated Mean Half-Life (t½) Isomer
Hydroxyl Radicals (•OH) ~1.6 hours cis- and trans-isomers
Ozone (O₃) ~1.6 hours cis- and trans-isomers

Identification and Characterization of Photodegradation Products

The photolysis of Fluorescent Brightener 220 leads to the formation of several degradation products. The primary product identified is a water addition product, specifically an alcohol, which accounts for approximately 72% of the initial compound. oecd.org This alcohol has a molecular size comparable to the parent molecule. oecd.org In addition to the alcohol, an aldehyde and several unidentified minor products are also formed during photolysis. oecd.org Further degradation of these initial products can occur, potentially leading to more persistent derivatives. industrialchemicals.gov.auindustrialchemicals.gov.au

Photo-Oxidative Cleavage of the Stilbene Moiety and Formation of Persistent Derivatives

A key mechanism in the photodegradation of Fluorescent Brightener 220 is the photo-oxidative cleavage of the central stilbene moiety. industrialchemicals.gov.auindustrialchemicals.gov.au This cleavage is thought to be responsible for the formation of the initial alcohol and aldehyde products. industrialchemicals.gov.auindustrialchemicals.gov.au Subsequent degradation of these intermediates can lead to the formation of derivatives of melamine, which are known to be persistent in the environment. industrialchemicals.gov.auindustrialchemicals.gov.au The photo-oxidation of other stilbene-type fluorescent brighteners has been shown to yield products such as sodium 5-acetamido-2-formylbenzenesulphonate, indicating a common degradation pathway involving the cleavage of the ethenediyl bridge. rsc.org

Applications and Performance Characterization in Diverse Materials

Application in the Paper and Pulp Industry

In the paper and pulp industry, Fluorescent Brightener 220 is instrumental in enhancing the whiteness and brightness of various paper products. raytopoba.comraytopoba.com It is a tetrasulfonated OBA, recognized for its good water solubility and compatibility with different stages of the papermaking process. made-in-china.comraytopoba.com

This versatile brightener can be incorporated at various stages of the papermaking process to achieve optimal results. raytopoba.comraytopoba.com

Wet End Addition: It can be added to the pulp slurry at the wet end, allowing for even distribution throughout the paper. raytopoba.comraytopoba.com

Surface Sizing: Fluorescent Brightener 220 is commonly used in surface sizing applications, where it is mixed with agents like starch and applied to the paper's surface. raytopoba.comraytopoba.com

Coating: In the coating process, it is added to the coating mixture along with pigments and binders to enhance the surface brightness of the paper. raytopoba.commade-in-china.com

The performance of Fluorescent Brightener 220 is influenced by the pH and ionic nature of the papermaking slurry. It is an anionic compound, meaning it carries a negative charge. raytopoba.com It demonstrates stability in acidic to neutral conditions, with an optimal applied pH of greater than 7. made-in-china.com Some research suggests it is effective in a wide pH range, even showing good whitening effects at a pH of 3-4. made-in-china.commade-in-china.com Its anionic nature allows for good interaction with cationic components in the slurry, though high levels of certain ions can impact its efficiency.

Fluorescent Brightener 220 exhibits good compatibility with many common papermaking additives. raytopoba.com It can be effectively used with starch, carboxymethyl cellulose (B213188) (CMC), and polyvinyl alcohol (PVA), which are often used as binders and sizing agents. raytopoba.comcellulosechemtechnol.rogoogle.com Studies have shown that in coating formulations, the choice of co-binder can influence the OBA's performance. For instance, with a starch co-binder, a tetrasulfonated OBA like Fluorescent Brightener 220 can be optimal for lower brightness demands. cellulosechemtechnol.ro

The effectiveness of Fluorescent Brightener 220 is quantified by measuring the increase in whiteness and brightness of the paper. This is often done using a whiteness meter or by observing the paper under a UV lamp. 3nh.comncsu.edu The addition of this OBA can lead to a significant increase in the ISO brightness of paper. raytopoba.com

Table 1: Whitening Efficiency of Fluorescent Brightener 220 in Different Paper Grades

Paper Grade Application Method Typical Brightness Gain (ISO)
Copy Paper Wet-End 4–7% raytopoba.com
Printing Paper Wet-End 4–7% raytopoba.com
Paperboard Wet-End 4–7% raytopoba.com

Application in the Textile Industry

In the textile industry, Fluorescent Brightener 220 is primarily used to enhance the whiteness and brightness of cotton and synthetic fibers. raytopoba.com It is particularly suitable for whitening knitted cotton fabrics. made-in-china.commade-in-china.com The compound's good water solubility and resistance to perspiration and acid make it a valuable finishing agent, improving the aesthetic appeal and marketability of textiles. made-in-china.commade-in-china.com It provides a durable brightness with good wash fastness. raytopoba.com

Efficacy on Cellulose Fibers (e.g., Cotton)

Fluorescent Brightener 220 is particularly effective for whitening cellulosic fibers. made-in-china.com It is widely used for brightening cotton and viscose (a regenerated cellulose fiber), providing a superior white and crisp finish. raytopoba.comtextilelearner.net A key characteristic of FB 220 is its excellent water solubility, which facilitates its application in aqueous processes common in the textile industry. raytopoba.comtextilelearner.net This allows it to be easily dissolved and applied, even in cold water. textilelearner.net

Research and application data show that FB 220 demonstrates good performance even under acidic conditions, maintaining its whitening effect at a pH as low as 3-4. researchgate.net This makes it suitable for various finishing processes where acidic conditions are required. researchgate.net It is typically applied in concentrations ranging from 0.05% to 0.5% relative to the dry weight of the textile material. oecd.org

Table 1: Performance Attributes of Fluorescent Brightener 220 on Cellulose Fibers

Property Description Source(s)
Target Fibers Cotton, Viscose, and other cellulose-based fibers. raytopoba.commade-in-china.comtextilelearner.net
Primary Effect Enhances whiteness and brightness for a cleaner, more vibrant appearance. raytopoba.com
Solubility Good solubility in water, including cold water. raytopoba.comtextilelearner.net
pH Stability Maintains good whitening effect in acidic conditions (pH >3). researchgate.net
Compatibility Not sensitive to hard water (Ca²⁺ and Mg²⁺ ions). textilelearner.net

Performance on Synthetic Fibers (e.g., Polyamide, Polyester (B1180765), PVC, Acetate, Triacetate)

While highly effective on cellulosic fibers, the application of Fluorescent Brightener 220, a stilbene (B7821643) derivative, extends to some synthetic fibers. It is reported to be used for the whitening of polyamide fabrics. made-in-china.com Its use has also been noted in various plastics, including polyvinyl chloride (PVC), polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polystyrene (PS). scribd.com However, for other synthetic fibers like polyester, acetate, and triacetate, information specifically detailing the performance of FB 220 is less prevalent in the literature, which often recommends other classes of brighteners (e.g., benzoxazole (B165842) or coumarin (B35378) types) for these substrates. supercolor.cnraytopoba.com

Substantivity and Fastness Properties on Textile Substrates

The effectiveness of an optical brightener is determined not only by its whitening power but also by its ability to remain on the fabric through various conditions. This is defined by its substantivity (affinity for the fiber) and fastness properties. textilelearner.netfibre2fashion.com FB 220, being a water-soluble, anionic dye, exhibits good substantivity for cellulosic and polyamide fibers. made-in-china.comfibre2fashion.com Its fastness properties are generally considered good for its intended applications.

Table 2: Fastness Properties of Fluorescent Brightener 220

Fastness Property Performance Description Source(s)
Light Fastness Good to Excellent Resists fading or yellowing upon exposure to light. raytopoba.commade-in-china.com
Wash Fastness Good The brightening effect remains intact after repeated washing cycles. slideshare.net
Perspiration Fastness Good Resistant to the effects of human perspiration. researchgate.net
Hot Pressing Fastness Good Stable during high-temperature processes like ironing or hot pressing. researchgate.net

Utilization in Polymer and Plastic Systems

Fluorescent Brightener 220 is incorporated into various polymer and plastic systems to mask inherent yellowness and enhance the brightness of the final product. alfa-chemistry.com Its application in this sector is primarily for aesthetic improvement, making plastic goods appear cleaner and more visually appealing. raytopoba.com It has been reported as a suitable brightener for several common plastics.

Key applications in plastics include:

Polyvinyl Chloride (PVC)

Polyethylene (PE)

Polypropylene (PP)

Polystyrene (PS)

In these systems, the brightener is typically added to the polymer resin before the molding or extrusion process. scribd.comraytopoba.com

Role in Detergent Formulations for Fabric Appearance Enhancement

A major commercial application of Fluorescent Brightener 220 is as a functional additive in laundry detergents. fineotex.comalfa-chemistry.com During the washing process, textile brighteners can be gradually washed away, leading to a duller appearance over time. alfa-chemistry.com FB 220 is included in detergent formulations to deposit onto fabrics during the wash cycle, replenishing the brightener and counteracting any yellowing. fineotex.comalfa-chemistry.com This action results in clothes that appear whiter, brighter, and cleaner to the human eye. alfa-chemistry.comnih.gov It is compatible with other common detergent ingredients and is stable in the alkaline environment of laundry washes. oecd.orgnih.gov

Specialized Research and Industrial Applications

Beyond its large-scale use as a whitening agent, Fluorescent Brightener 220 and related compounds have been subjects of specialized research, leading to novel applications.

Photoinitiator in Free Radical Photopolymerizations under LED Irradiation

Recent scientific research has identified an innovative application for fluorescent brighteners as highly efficient photoinitiators for free radical polymerization, particularly when irradiated with visible LED light. medchemexpress.com While much of the specific research highlights Fluorescent Brightener 28, a closely related triazinylstilbene compound, the principles are relevant to this class of molecules. medchemexpress.comresearchgate.netgrafiati.com

In this application, the brightener acts as a photosensitizer in a two-component system, typically paired with a co-initiator such as a diaryliodonium salt. medchemexpress.comgrafiati.com The brightener absorbs the energy from the LED light and transfers it to the co-initiator, which then generates the free radicals necessary to start the polymerization of monomers like acrylates. medchemexpress.com A significant advantage of this system is its ability to overcome oxygen inhibition, a common problem in photopolymerization, even at low light intensities. medchemexpress.comgrafiati.com This application is valuable for developing advanced materials, coatings, and hydrogels under energy-efficient and safe visible light conditions.

Table 3: Components of a Fluorescent Brightener-Based Photoinitiating System

Component Example Function Source(s)
Photoinitiator/Sensitizer Triazinylstilbene Brightener Absorbs visible LED light and transfers energy. medchemexpress.comgrafiati.com
Co-initiator Diaryliodonium Salt Receives energy and decomposes to form free radicals. medchemexpress.comgrafiati.com
Monomer Acrylate The molecule that undergoes polymerization to form the polymer. medchemexpress.com
Light Source Light Emitting Diode (LED) Provides the energy to activate the photoinitiator system. medchemexpress.comresearchgate.net

Visualization and Staining in Biological Research (e.g., Fungi, Pollen Tubes, Early Embryos)

Fluorescent Brightener 220, often referred to in biological contexts as Calcofluor White M2R, is a valuable fluorochrome for the visualization of various biological structures. dalynn.comnih.gov Its utility stems from its ability to bind specifically to β-1,3 and β-1,4 polysaccharides, such as cellulose and chitin (B13524), which are primary components of the cell walls of fungi, algae, and plants. nih.govwikipedia.org This binding is non-specific in that it targets these polysaccharides broadly, making it a versatile stain for a range of organisms and tissues. dalynn.comsigmaaldrich.com

Fungi: In mycology, Fluorescent Brightener 220 is extensively used for the rapid detection and identification of fungi in clinical and environmental samples. dalynn.comsigmaaldrich.com The dye binds to the chitin in fungal cell walls, causing them to fluoresce brightly under ultraviolet (UV) or blue light, typically emitting a brilliant green to blue color. dalynn.comsigmaaldrich.com This allows for clear visualization of fungal elements like hyphae and yeasts, even in complex samples containing other cellular debris. sigmaaldrich.com Research has shown that while it binds to the inner chitin layer of fungal cell walls, it can cause perturbations to the entire cell wall structure. researchgate.netnih.gov Studies have evaluated its fungistatic effects, with determined Minimum Inhibitory Concentrations (MIC) against various fungal species. For instance, the MIC₉₀ for Trichophyton tonsurans was found to be 0.29 mg/ml, for Candida albicans it was between 0.58-1.17 mg/ml, and for Aspergillus fumigatus it ranged from 1.17-1.46 mg/ml. nih.gov

Pollen Tubes: The study of plant reproduction, particularly the growth of pollen tubes, has also benefited from the use of Fluorescent Brightener 220. tandfonline.com In some cases, traditional stains like aniline (B41778) blue, which targets callose plugs, are insufficient for visualizing the entire pollen tube, especially in species with few callose deposits. tandfonline.com A mixed stain containing Fluorescent Brightener 220 can be used to overcome this, as it stains the cellulosic components of the entire pollen tube wall. tandfonline.comtandfonline.com This allows for more accurate and rapid assessment of pollen tube length and numbers. tandfonline.com For example, a staining solution of 0.1% aniline blue mixed with 0.07% 'Calcofluor White M2R New' has been successfully used for plum and pear pollen tubes. tandfonline.comtandfonline.com In maize pollen, the dye has been used to clearly stain the inner intine layer of the cell wall. oregonstate.edu

Early Embryos: In developmental biology, Fluorescent Brightener 220 (as Fluorescent Brightener 28) serves as a cell wall-specific dye for observing embryogenesis in plants. ibcas.ac.cn It has been used to study the establishment of bilateral symmetry in early plant embryos by allowing for the detailed histological examination of vascular bundle development in hypocotyls. ibcas.ac.cn Similarly, it has been employed to visualize cellulose distribution in the developing gynoecium of Arabidopsis. frontiersin.org The dye has also been used to stain the cell walls of early embryos of the brown alga Saccharina, with incubation in a 20 µM solution for 45 minutes proving effective. nih.gov In the fern Ceratopteris richardii, a 1 µg/mL solution of Calcofluor White has been applied to agarose (B213101) sections to stain the cell walls during early embryo development. nih.gov

ParameterFungi StainingPollen Tube StainingEarly Embryo Staining
Target Molecule Chitin & Cellulose wikipedia.orgsigmaaldrich.comCellulose & other β-polysaccharides tandfonline.comnih.govbiologists.comCellulose frontiersin.orgnih.gov
Typical Concentration 1 g/L (in stock solution) sigmaaldrich.com0.07% (w/v) in mixed stain tandfonline.com1 µg/mL to 20 µM nih.govnih.gov
Staining Procedure Sample is placed on a slide, a drop of stain is added (often with 10% KOH), and observed after ~1 minute. sigmaaldrich.comStyles are softened, rinsed, and stained for approximately 10 minutes before being squashed for observation. tandfonline.comtandfonline.comSamples are incubated in the staining solution for a set period (e.g., 5 to 45 minutes) and then washed. frontiersin.orgnih.gov
Visualization Bright green to blue fluorescence under UV light (Excitation: ~355 nm, Emission: ~433 nm). sigmaaldrich.comBright yellow fluorescence for callose (with aniline blue) and overall tube fluorescence from the brightener. tandfonline.comBright fluorescence of cell walls under UV light (Excitation: ~340-380 nm, Emission: >425 nm). frontiersin.org
Organisms Studied Aspergillus fumigatus, Candida albicans, Trichophyton tonsurans nih.govPlum, Pear, Maize, Arabidopsis tandfonline.comoregonstate.edunih.govSaccharina, Arabidopsis, Ceratopteris richardii frontiersin.orgnih.govnih.gov

Application as an Anti-fraud Marker in Digital Printing Inks

The unique fluorescent properties of Fluorescent Brightener 220 make it a suitable candidate for use as a covert security feature in anti-counterfeiting applications, particularly in digital printing inks. google.com Its incorporation into products serves as an "anti-fraud marker" or "taggant" that is invisible to the naked eye under normal lighting conditions but becomes readily detectable under UV light. google.comcolorchange.com.cn

This application leverages the principle of fluorescence, where the compound absorbs light in the non-visible ultraviolet spectrum and re-emits it as visible blue light. This characteristic allows for the creation of security markings that can be authenticated quickly and non-destructively. angtech.com For example, government agencies and businesses utilize fluorescent materials for document security, brand protection, and authentication. angtech.com

Research has demonstrated the successful addition of sulfonated stilbene derivatives, including Fluorescent Brightener 220, into water-based dispersed inkjet inks. researchgate.net These inks can be used for printing on various substrates, such as polyester and polyamide. The stability of the ink formulations containing the fluorescent additive is a critical factor, with properties like surface tension, pH, viscosity, and conductivity being monitored over time to ensure compatibility and performance. researchgate.net The use of such inks allows for the printing of graphic messages or patterns that are invisible under normal light but become visible when exposed to a specific wavelength of UV light, thus verifying the authenticity of the product. researchgate.netmat99.com

FeatureDescription
Principle of Operation The compound absorbs non-visible UV light and emits visible blue light, creating a covert security feature.
Mode of Application Incorporated as an additive into water-based disperse inkjet inks. researchgate.net
Detection Method Exposure to a UV light source (e.g., a black lamp) reveals the fluorescent markings. colorchange.com.cnmat99.com
Key Advantage Provides a security feature that is integral to the product and cannot be easily replicated or removed. google.com
Considerations The base material should ideally be UV dull to avoid masking the fluorescence of the marker. The presence of other fluorescent materials can interfere with detection. colorchange.com.cn

Fluorophore for Monitoring Chemical Reaction Progress

Fluorescent Brightener 220 can be employed as a fluorophore to monitor the progress of chemical reactions, particularly polymerization processes. biosynth.com This application falls under the broader field of Fluorescence Probe Technology (FPT), which utilizes molecular sensors that exhibit changes in their fluorescence characteristics in response to alterations in their microenvironment. mdpi.comresearchgate.net

The principle behind this application is that the fluorescence properties of a probe, such as its intensity and the wavelength of maximum emission, are often sensitive to the polarity and viscosity of the surrounding medium. nih.gov As a chemical reaction, like polymerization, proceeds, the local environment changes significantly. For instance, the conversion of liquid monomers into a solid polymer results in a substantial increase in viscosity and a change in polarity. csic.es

A fluorescent probe like Fluorescent Brightener 220, when added to the reaction mixture, will experience these changes. The resulting alterations in its fluorescence can be measured in real-time. mdpi.comnih.gov For example, a shift in the fluorescence emission spectrum (solvatochromic shift) or a change in fluorescence intensity can be correlated with the degree of monomer conversion or the extent of crosslinking. nih.govcsic.es This provides a powerful, non-invasive method for monitoring the kinetics of the reaction without the need for traditional techniques like calorimetry or spectroscopy that may not be suitable for all systems, especially very fast reactions. mdpi.comresearchgate.net

ParameterRole in Reaction Monitoring
Sensing Mechanism Changes in fluorescence (intensity, emission wavelength) are dependent on the micro-viscosity and polarity of the reaction medium. nih.govcsic.es
Process Monitored Primarily used for monitoring the kinetics of polymerization reactions, such as the photocuring of acrylic adhesives. nih.govcsic.es
Measured Parameters Fluorescence intensity ratio, maximum emission wavelength, and the first moment of fluorescence can be correlated with the degree of monomer conversion. csic.es
Advantages Offers real-time, in-situ, and non-destructive monitoring of reaction progress, suitable for very fast photopolymerization processes. mdpi.com
Probe Type The compound acts as an external fluorescent probe added to the reaction mixture. nih.gov

Measurement of Diffusion Dynamics Through Microcapsules

The application of Fluorescent Brightener 220 extends to the study of molecular transport phenomena, specifically in measuring the diffusion dynamics of various compounds through microcapsules. biosynth.com This technique is crucial for understanding and optimizing the release characteristics of encapsulated substances, which is relevant in fields such as pharmaceuticals, food science, and materials science.

The methodology generally involves using the fluorescent molecule as a tracer. While detailed studies specifically highlighting Fluorescent Brightener 220 in this context are not abundant in the provided results, the principle is well-established. Techniques like Fluorescence Recovery After Photobleaching (FRAP) are powerful tools for quantifying diffusion. nasa.govwikipedia.orgpicoquant.com In a typical FRAP experiment, a region of a sample containing fluorescent molecules is intentionally photobleached with a high-intensity laser beam, rendering the fluorophores in that area non-fluorescent. nasa.govpicoquant.com

Subsequently, the recovery of fluorescence in the bleached area is monitored over time as unbleached fluorescent molecules from the surrounding area diffuse in. nasa.govwikipedia.org By analyzing the rate and extent of this fluorescence recovery, researchers can determine key kinetic parameters, including the diffusion coefficient of the fluorescent probe. nasa.govpicoquant.com When applied to microcapsules, this method can be used to measure how quickly a substance like Fluorescent Brightener 220 can move through the capsule's shell or matrix. This provides quantitative data on the permeability and barrier properties of the microcapsule material. biosynth.com

ConceptDescription
Role of Fluorophore Acts as a mobile probe whose movement can be tracked via fluorescence microscopy. biosynth.comnasa.gov
Underlying Principle The rate of fluorescence recovery in a photobleached region is directly related to the diffusion coefficient of the fluorescent molecules. wikipedia.orgpicoquant.com
Experimental Technique Fluorescence Recovery After Photobleaching (FRAP) is a common method used to measure diffusion kinetics. nasa.govwikipedia.org
Information Gained Provides quantitative data on the diffusion coefficient, which reflects the permeability and transport properties of the microcapsule. nasa.govpicoquant.com
Application Area Characterizing the release profiles and barrier properties of microencapsulation systems.

Environmental Fate, Transport, and Persistence

Distribution and Partitioning in Environmental Compartments

Due to its chemical properties as a salt, the primary environmental compartment for Fluorescent Brightener 220 is expected to be water. oecd.org However, its behavior is significantly influenced by its strong tendency to adsorb to solids. oecd.org

Once released into the hydrosphere, Fluorescent Brightener 220's fate is governed by two main processes: adsorption and photolysis. oecd.org In wastewater treatment plants (WWTPs), the compound is largely removed from the water phase through adsorption to sewage sludge, with removal rates reported to be greater than 75% to over 95%. oecd.org

Direct photolysis is a notable elimination pathway in the upper layers of sunlit surface waters. oecd.orgoecd.org Laboratory studies have shown that the half-life for direct photolysis of FB 220 is between 3.9 and 5.2 hours. oecd.org Indirect photolysis, mediated by hydroxyl radicals and ozone, is even more rapid, with a calculated mean half-life of 1.6 hours for both its cis- and trans-isomers. oecd.orgoecd.org

The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of a chemical's tendency to bind to soil and sediment. For Fluorescent Brightener 220, the following Koc values have been determined: industrialchemicals.gov.auindustrialchemicals.gov.au

Soil/Sediment TypeKoc Value (L/kg)
Sand4214 oecd.org
Sandy Loams2470 - 10043 industrialchemicals.gov.au
Loamy Sands2470 - 10043 industrialchemicals.gov.au
Sediment (Glatt River, Switzerland)1025 - 4186 industrialchemicals.gov.au

These high Koc values indicate that Fluorescent Brightener 220 will be strongly bound to soil and sediment, making it immobile and likely to accumulate in these environmental sinks. oecd.orgoecd.org Consequently, leaching from landfill or diffusion through soils into groundwater is considered unlikely. industrialchemicals.gov.au Although direct bioaccumulation from water is low due to its ionic nature, the potential for bioaccumulation from sediment by benthic organisms cannot be entirely dismissed. oecd.orgoecd.org

The removal of Fluorescent Brightener 220 during wastewater treatment is primarily attributed to its strong adsorption to sewage sludge. oecd.orgindustrialchemicals.gov.au Monitoring data from treatment plants show a high elimination rate from the effluent. oecd.org

A Zahn-Wellens test, designed to assess inherent biodegradability and elimination from wastewater, provided specific insights into the adsorption dynamics. The results are summarized below: oecd.org

TimeElimination by Adsorption (%)
3 hours12.4
24 hours14.8

Biodegradation Assessment and Environmental Stability

The persistence of Fluorescent Brightener 220 in the environment is largely determined by its resistance to biodegradation.

Test Type (OECD Guideline)DurationBiodegradation
Modified AFNOR (OECD 301A)28 days1.2% oecd.org
Oxygen Consumption (OECD 301D)30 days0% industrialchemicals.gov.au

Furthermore, the compound is also not inherently biodegradable. industrialchemicals.gov.au In a test for inherent biodegradability (OECD 302B), degradation reached a peak of 20.9% after 5 days but did not increase significantly thereafter. industrialchemicals.gov.au This lack of significant biodegradation suggests that the primary removal mechanism in these tests is adsorption to the inoculum. industrialchemicals.gov.au

Bioaccumulation Potential and Biomagnification Risk

The potential for Fluorescent Brightener 220 to accumulate in living organisms is a key aspect of its environmental risk profile. Assessments have focused on its behavior in aquatic environments, considering both direct uptake from water and accumulation from sediment.

Assessment of Bioaccumulation in Aquatic Organisms via Water Phase

Evaluations of similar fluorescent brightening agents support this assessment. For instance, studies on Fluorescent Brightener 71 (FB-71), a structurally related compound, have shown low bioconcentration factors (BCF) in fish. industrialchemicals.gov.auindustrialchemicals.gov.au In an experimental study with Eurasian carp (B13450389) (Cyprinus carpio), the BCF for FB-71 was determined to be well below the threshold that would classify it as a bioaccumulative substance. industrialchemicals.gov.auindustrialchemicals.gov.au Given the structural similarities and physicochemical properties, Fluorescent Brightener 220 is also not expected to bioaccumulate significantly in organisms. industrialchemicals.gov.au

Bioaccumulation Properties of Fluorescent Brightener 220 and Related Compounds

ParameterValue/ObservationCompoundReference
Calculated log K_ow-2.83Fluorescent Brightener 220 oecd.orgoecd.org
Bioaccumulation Potential via WaterNot significant due to ionic nature.Fluorescent Brightener 220 oecd.orgoecd.org
Bioconcentration Factor (BCF) in Eurasian carp (Cyprinus carpio)6.4–28 L/kg (at 0.02 mg/L dosage)Fluorescent Brightener 71 industrialchemicals.gov.auindustrialchemicals.gov.au
1.4–4.7 L/kg (at 0.2 mg/L dosage)

Potential for Accumulation by Benthic Organisms from Sediment

While direct bioaccumulation from water is low, the potential for Fluorescent Brightener 220 to accumulate in sediment-dwelling (benthic) organisms cannot be disregarded. oecd.orgoecd.org The compound exhibits a high potential for adsorption to soil and sediment. oecd.orgoecd.orgindustrialchemicals.gov.au This is quantified by the organic carbon-water partition coefficient (K_oc), with measured values for Fluorescent Brightener 220 reaching as high as 10,000 L/kg. oecd.orgindustrialchemicals.gov.au Such a high K_oc value indicates that the substance will strongly bind to the solid phase in aquatic environments, becoming a component of the sediment. oecd.org

Sediment Interaction Properties of Fluorescent Brightener 220

ParameterValue/ObservationReference
Soil/Sediment Adsorption PotentialHigh; substance is expected to strongly adsorb to the sediment compartment. oecd.orgoecd.org
Adsorption Coefficient (K_oc)2470–10,043 L/kg industrialchemicals.gov.au
BiodegradabilityNot readily biodegradable (1.2% after 28 days in one study). oecd.org
Risk to Benthic OrganismsBioaccumulation from sediment cannot be excluded; specific toxicity data is unavailable. oecd.orgoecd.org

Interactions with Flora in Terrestrial Ecosystems

The release of Fluorescent Brightener 220 into terrestrial environments can occur through the application of sewage sludge as fertilizer. oecd.orgoecd.org Its interactions with plants, particularly agricultural crops, are therefore an important consideration for its environmental fate.

Uptake and Translocation Studies in Agricultural Crops

The study found that the application of Tinopal CBS could significantly impact the growth of certain crops. Specifically, it was observed that the growth of monocotyledonous crops was reduced. In contrast, the growth of the three dicotyledonous crops tested was unaffected by the foliar application. researchgate.net The researchers hypothesized that the growth reduction in maize and barley might be due to the coating of leaves by the brightener, which absorbs UV radiation and could potentially interfere with photosynthesis. researchgate.net

Another study using Tinopal CBS on tomato plants demonstrated that the dye could be taken up by the roots and translocated within the plant. apsnet.org The dye entered the plant's vascular system (the stele) via branch roots and was transported upward with the transpiration stream. apsnet.org This indicates that root uptake and subsequent movement throughout the plant is a possible pathway for this class of compounds.

Effects of a Stilbene (B7821643) Optical Brightener (Tinopal CBS) on Crop Growth

CropCrop TypeEffect of Foliar ApplicationReference
MaizeMonocot~25% reduction in growth with 5% solution researchgate.net
BarleyMonocot~30-40% reduction in growth with 1% solution researchgate.net
CabbageDicotNo effect on growth researchgate.net
Oilseed RapeDicotNo effect on growth researchgate.net
VetchDicotNo effect on growth researchgate.net
TomatoDicotDemonstrated uptake by roots and translocation in xylem apsnet.org

Analytical Chemistry Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic methods are central to the separation and quantification of Fluorescent Brightener 220 from complex mixtures, including industrial formulations and environmental samples.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a primary technique for the analysis of Fluorescent Brightener 220. This is due to the inherent fluorescent properties of the molecule, which absorbs ultraviolet light at approximately 350 nm and emits it in the blue region of the visible spectrum, around 430 nm. fda.gov This characteristic allows for highly sensitive and selective detection. HPLC methods can resolve FB 220 and its isomers, with reported retention times of 5.712, 7.842, and 10.134 minutes under specific chromatographic conditions. google.com For even greater specificity, particularly in complex matrices like human plasma, HPLC can be combined with tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com

Column Chemistry and Mobile Phase Optimization for Complex Matrices

The choice of HPLC column and mobile phase is critical for achieving optimal separation of Fluorescent Brightener 220, especially in samples containing multiple fluorescent whitening agents or other interfering substances.

Column Chemistry: C18 columns are frequently used for the chromatographic profiling of Fluorescent Brightener 220. These columns, packed with octadecyl-silica, provide a nonpolar stationary phase suitable for the separation of large organic molecules like FB 220. For more specialized applications, such as the analysis of multiple fluorescent brighteners in human plasma, an XBridge BEH C18 column (2.5 μm, 2.1 mm × 100 mm) has been successfully employed. nih.gov

Mobile Phase Optimization: The mobile phase composition is tailored to the specific analytical challenge. A common approach involves a gradient elution using a mixture of an aqueous solution and an organic solvent. For instance, a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) (B) at a flow rate of 0.3 mL/min has been used effectively. nih.gov The gradient program can be adjusted to optimize the separation of the target analyte from matrix components. nih.gov

Sample Preparation Strategies for Environmental and Material Samples

Effective sample preparation is a crucial prerequisite for the accurate quantification of Fluorescent Brightener 220, as it serves to isolate and concentrate the analyte from the sample matrix.

Solid-Phase Extraction (SPE) for Isolation and Concentration

Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of Fluorescent Brightener 220 from various sample types, including environmental waters and human plasma. industrialchemicals.gov.au SPE cartridges, such as those containing Florisil-alumina composites or specialized materials like Captiva EMR-Lipid, are used to selectively retain the analyte while allowing interfering substances to pass through. nih.gov The retained FB 220 can then be eluted with a suitable solvent, resulting in a cleaner and more concentrated sample for analysis.

A study on the determination of fluorescent whitening agents in environmental waters utilized SPE for sample pre-treatment. industrialchemicals.gov.au Similarly, for the analysis of FBs in human plasma, a method involving liquid-liquid extraction followed by SPE with a Florisil-alumina composite has been described. nih.gov In this method, a plasma sample is first extracted with a mixture of dichloromethane (B109758) and acetonitrile, and the resulting extract is then concentrated and further purified using the SPE cartridge. nih.gov

Challenges in Sample Recovery and Matrix Interference

Despite the effectiveness of techniques like SPE, challenges remain in achieving high sample recovery and minimizing matrix interference. The complex nature of environmental and biological samples can lead to co-extraction of other compounds that may interfere with the analysis of Fluorescent Brightener 220. For example, humic acids in environmental water samples can be a significant source of interference.

Matrix effects in human plasma analysis have been evaluated by comparing the slopes of calibration curves prepared in the solvent with those prepared in the sample matrix. mdpi.com While effective purification methods can mitigate these effects, careful validation is necessary to ensure the accuracy of the results. mdpi.com Furthermore, the recovery of Fluorescent Brightener 220 can be influenced by the specific SPE sorbent and elution solvent used, necessitating optimization for each sample type.

Spectroscopic Characterization for Purity and Structural Integrity

Spectroscopic techniques are indispensable for confirming the identity, purity, and structural integrity of Fluorescent Brightener 220.

UV-Visible Spectroscopy: Given its function as an optical brightener, UV-Visible spectroscopy is a fundamental tool for characterizing Fluorescent Brightener 220. It exhibits a peak absorption at approximately 350 nm.

Fluorescence Spectroscopy: Fluorescence spectroscopy is used to measure the emission spectrum of Fluorescent Brightener 220, which typically shows a maximum emission in the blue region of the spectrum. The excitation and emission maxima are key parameters for its identification and quantification. fda.gov

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) Spectroscopy: For a definitive confirmation of the chemical structure and to ensure the absence of impurities from the synthesis process, such as unreacted intermediates, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are employed. These techniques provide detailed information about the molecular structure and functional groups present in the compound.

Below is a data table summarizing the analytical methodologies for Fluorescent Brightener 220:

Analytical Technique Purpose Key Parameters/Findings
HPLC with Fluorescence Detection Separation and QuantificationExcitation: ~350 nm, Emission: ~430 nm. Retention times for isomers: 5.712, 7.842, 10.134 min. fda.govgoogle.com
HPLC Column Chemistry SeparationC18 columns are commonly used.
Mobile Phase ElutionGradient of aqueous solution (e.g., water with 0.1% formic acid) and organic solvent (e.g., acetonitrile). nih.gov
Solid-Phase Extraction (SPE) Sample Cleanup and ConcentrationUsed for environmental and biological samples to remove interferences like humic acids. nih.govindustrialchemicals.gov.au
UV-Visible Spectroscopy CharacterizationPeak absorption around 350 nm.
NMR and FT-IR Spectroscopy Structural Confirmation and PurityVerifies chemical structure and identifies impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a compound. For a complex molecule like Fluorescent Brightener 220, both ¹H NMR (proton) and ¹³C NMR (carbon-13) are employed to confirm the presence and connectivity of its various components. The analysis helps in verifying the core stilbene-triazine backbone and the specific substituent groups. researchgate.net

Key structural features of Fluorescent Brightener 220 that can be identified using NMR include:

Aromatic Protons and Carbons: Signals corresponding to the protons and carbons within the stilbene (B7821643) and phenyl rings. The specific splitting patterns and chemical shifts help confirm the substitution pattern on these rings.

Vinyl Protons: The protons of the ethene (-CH=CH-) bridge in the stilbene core exhibit characteristic signals.

Alkyl Protons and Carbons: The bis(2-hydroxyethyl)amino substituents [-N(CH₂CH₂OH)₂] produce distinct signals in the alkyl region of the spectrum, confirming the presence of these terminal groups.

Amine and Hydroxyl Protons: The protons associated with the N-H and O-H groups can also be identified, although their signals may be broad and can exchange with deuterium (B1214612) oxide (D₂O).

Researchers use NMR not only for structural elucidation but also to assess the purity of FB 220 samples, as the presence of unreacted intermediates or side-products can quench the compound's fluorescence and impact its performance.

Table 1: Expected NMR Spectroscopy Data for Fluorescent Brightener 220

Spectroscopy Type Structural Feature Expected Observations
¹H NMR Aromatic RingsMultiple signals in the aromatic region (typically 6.5-8.5 ppm) with complex splitting patterns due to various substitutions.
Ethene BridgeCharacteristic signals for vinyl protons (-CH=CH-).
Diethanolamine (B148213) GroupsSignals corresponding to methylene (B1212753) protons (-CH₂-) adjacent to nitrogen and oxygen.
Amine & Hydroxyl GroupsBroad signals for N-H and O-H protons.
¹³C NMR Aromatic RingsMultiple signals for non-equivalent carbons in the stilbene and triazine rings.
Ethene BridgeSignals for the sp² hybridized carbons of the central double bond.
Diethanolamine GroupsSignals for the sp³ hybridized carbons of the ethyl groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Fluorescent Brightener 220, FT-IR analysis is critical for confirming the presence of its key chemical moieties, which are directly related to its solubility and fluorescent properties. researchgate.net

The FT-IR spectrum of Fluorescent Brightener 220 would be expected to show characteristic absorption bands corresponding to its main functional groups:

N-H Stretching: Bands in the region of 3300-3500 cm⁻¹ indicate the presence of the secondary amine groups. researchgate.net

O-H Stretching: A broad band, typically around 3200-3600 cm⁻¹, corresponding to the hydroxyl (-OH) groups of the diethanolamine substituents.

C-H Stretching: Signals for aromatic C-H bonds appear above 3000 cm⁻¹, while those for aliphatic C-H bonds in the ethyl groups are found just below 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic ring C=C stretching and triazine ring C=N stretching vibrations typically occur in the 1400-1650 cm⁻¹ region. researchgate.net

S=O Stretching: Strong absorption bands from the sulfonic acid salt groups (-SO₃⁻) are expected in the regions of 1030-1080 cm⁻¹ and 1150-1230 cm⁻¹.

Comparing the obtained spectrum with that of a reference standard allows for confirmation of the compound's identity and purity. researchgate.net

Challenges in Environmental Monitoring and Quantification

The detection and accurate quantification of Fluorescent Brightener 220 in environmental matrices like surface water are complicated by several factors. Its inherent chemical properties and the complexity of natural water systems pose significant analytical challenges.

Mitigation of Photodegradation During Sample Collection and Storage

A primary challenge in the environmental monitoring of FB 220 is its susceptibility to photodegradation. The compound is designed to absorb UV light, which makes it prone to rapid breakdown upon exposure to sunlight. oecd.org Research has shown that the half-life of FB 220 due to direct photolysis in surface waters can be as short as 3 to 6 hours. industrialchemicals.gov.auindustrialchemicals.gov.au Indirect photolysis by hydroxyl radicals or ozone can be even faster, with a calculated mean half-life of approximately 1.6 hours. oecd.org

This rapid degradation can lead to a significant underestimation of the actual environmental concentration if samples are not handled properly. To mitigate this issue, the following protocols are essential during sample collection and storage:

Use of Amber Glass Bottles: Samples should be collected in amber or light-blocking glass containers to prevent exposure to ambient UV and visible light.

Immediate Cooling and Storage in the Dark: Once collected, samples must be immediately placed on ice or refrigerated and stored in complete darkness to quench photochemical reactions.

Minimized Headspace: To reduce indirect photodegradation from atmospheric oxidants, sample bottles should be filled to the top to minimize headspace.

Prompt Analysis: The time between sample collection and laboratory analysis should be minimized to ensure the measured concentration accurately reflects the environmental level.

Failure to implement these measures can compromise the integrity of the data, making it difficult to assess the true environmental fate and concentration of Fluorescent Brightener 220.

Differentiation of Fluorescent Brightener 220 Signal from Natural Organic Matter Fluorescence

Another significant challenge is the interference from natural organic matter (NOM), particularly humic and fulvic acids, which are ubiquitous in aquatic environments. researchgate.netresearchgate.net NOM also fluoresces when excited by UV light, and its broad emission spectra can overlap with the fluorescence signal of FB 220, leading to false positives or inaccurate quantification. researchgate.netcambridge.org

Several advanced analytical strategies have been developed to differentiate the fluorescence signal of optical brighteners like FB 220 from that of NOM:

Excitation-Emission Matrix (EEM) Spectroscopy: This technique involves collecting a series of emission scans at multiple excitation wavelengths to generate a three-dimensional "fingerprint" of the sample's fluorescence. cambridge.org The resulting EEM can be analyzed using statistical methods like Parallel Factor Analysis (PARAFAC) to deconvolve the overlapping signals and isolate the contribution of FB 220 from the various components of NOM. researchgate.net

Photodegradation Profiling: This method leverages the different photostability of FB 220 and NOM. By exposing a water sample to a controlled UV light source and monitoring the fluorescence decay over time, a characteristic photodecay curve can be generated. researchgate.net Optical brighteners tend to degrade faster or with a different decay profile than the more robust humic-like substances. Comparing the shape of the decay curve to that of known standards allows for the confirmation of the presence of fluorescent brighteners. researchgate.net

These methods provide greater sensitivity and selectivity, enabling a more accurate assessment of Fluorescent Brightener 220 concentrations in complex environmental samples. researchgate.net

Table 2: Summary of Challenges and Mitigation Strategies in Environmental Monitoring of FB 220

Challenge Reason Mitigation/Differentiation Strategy
Photodegradation High UV absorption leads to rapid breakdown in sunlight (t½ ≈ 1.6-5.2 hours). oecd.orgindustrialchemicals.gov.auCollect samples in amber glass bottles; store in dark and cool conditions; analyze promptly.
Interference from NOM Natural Organic Matter (e.g., humic acids) also fluoresces, overlapping with the FB 220 signal. researchgate.netresearchgate.netUse Excitation-Emission Matrix (EEM) spectroscopy with PARAFAC analysis; employ photodegradation profiling to distinguish decay rates. researchgate.netcambridge.org

Advanced Research Perspectives and Future Directions

Design and Synthesis of Next-Generation Fluorescent Brighteners with Tailored Properties

The quest for superior fluorescent brighteners has spurred the design and synthesis of new molecules with customized properties. Current research focuses on modifying the stilbene-triazine core of compounds like Fluorescent Brightener 220 to fine-tune their absorption and emission spectra. psu.edu The goal is to develop brighteners that can absorb light in the near-ultraviolet region (340-380 nm) and re-emit it as violet-blue light in the visible spectrum (400-450 nm) with greater efficiency. psu.edu

One approach involves the introduction of different substituents into the triazine rings to create novel compounds. psu.edu For instance, the synthesis of new anionic fluorescent brighteners has been reported to yield products with better optical performance and high solubility. psu.edu Another strategy focuses on creating stilbene (B7821643) compounds with heterocyclic groups like benzoxazole (B165842), oxadiazole, and triazole, which are known for their fluorescent properties. mdpi.com The introduction of N-substituents in these molecules is being explored to improve their solubility in various solvents, a limitation of some current brighteners. mdpi.com Researchers are also investigating the synthesis of fluorescent brighteners from non-toxic or low-toxic raw materials to enhance their safety profile. psu.edu

Comprehensive Studies on Environmental Degradation Pathways and Metabolite Identification

Understanding the environmental fate of Fluorescent Brightener 220 is crucial for assessing its ecological impact. The degradation of stilbene-type fluorescent whitening agents is a key area of research. These compounds are known to be not readily biodegradable. oecd.orgresearchgate.net However, they can undergo photochemical degradation in surface waters due to their ability to absorb sunlight. researchgate.net

The primary degradation mechanism involves the UV-induced cleavage of the ethylene (B1197577) bond in the stilbene core, which leads to the formation of non-fluorescent sulfonated triazine byproducts. Hydrolysis at a pH greater than 8 can accelerate this degradation process. The half-life of Fluorescent Brightener 220 in natural waters is estimated to be between 2 to 7 days, influenced by factors such as turbidity and the amount of dissolved organic carbon. Indirect photolysis by hydroxyl radicals or ozone also contributes to its breakdown, with a mean half-life of approximately 1.6 hours. oecd.org

Recent studies have focused on identifying the specific degradation products. For example, the degradation of a similar stilbene-type FWA, DSBP, with hypochlorite (B82951) has been shown to involve the cleavage of the stilbene bonds and the formation of various intermediates that eventually evolve into end products. researchgate.net Advanced analytical techniques like capillary electrophoresis are being used to identify these degradation products. researchgate.net

Development of Sustainable Manufacturing Processes Integrating Green Chemistry Principles

The chemical industry is increasingly adopting green chemistry principles to develop more environmentally friendly manufacturing processes. sustainability-directory.comgctlc.orgacs.orgmsu.edumedcraveonline.com For fluorescent brighteners, this involves a shift towards syntheses that prevent waste, maximize atom economy, and utilize safer solvents and renewable feedstocks. sustainability-directory.comacs.org

Key principles of green chemistry applicable to the synthesis of compounds like Fluorescent Brightener 220 include:

Waste Prevention: Designing synthetic routes that minimize or eliminate byproducts. sustainability-directory.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. sustainability-directory.comacs.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water-based systems or supercritical fluids. sustainability-directory.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. gctlc.orgacs.org

Use of Renewable Feedstocks: Exploring the use of bio-based raw materials instead of petrochemicals. sustainability-directory.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. acs.orgmedcraveonline.com

The goal is to rethink the entire lifecycle of the brightener, from its creation to its disposal, to minimize its ecological footprint. sustainability-directory.com

Exploration of Novel Applications in Optical, Biological, and Material Science

While Fluorescent Brightener 220 is well-established in the paper and textile industries, its unique fluorescent properties are opening doors to new applications in diverse scientific fields. raytopoba.commade-in-china.comraytopoba.com

Optical Science: Research has shown that some fluorescent brighteners can act as high-performance photoinitiators for polymerization reactions when exposed to LED light. researchgate.netrsc.org This has potential applications in creating water-based coatings and in the synthesis of hydrogels. rsc.org

Biological Science: The ability of fluorescent brighteners to bind to certain biological structures has led to their use in biological research. For instance, they are used to visualize fungi in soil and to study plant reproduction processes like pollen tube growth. They have also been employed in spore germination research. The fungistatic properties of Optical Brightener 220 against certain fungi like Aspergillus fumigatus and Candida albicans have been investigated. researchgate.net

Material Science: The incorporation of fluorescent brighteners into polymers is being explored to create materials with enhanced optical properties. acs.org For example, novel heterocyclic polymers containing fluorescent brightener moieties have been synthesized and show promise as materials for textiles and paper with strong fluorescent and photostable characteristics. acs.org

Predictive Modeling of Environmental Fate and Material Interactions

Computational modeling is becoming an increasingly important tool for predicting the environmental behavior and potential impacts of chemicals like Fluorescent Brightener 220. These models can help to simulate the compound's fate in various environmental compartments and its interactions with different materials.

Environmental Fate Modeling: While a Mackay fugacity model may not be appropriate for a salt like Fluorescent Brightener 220, other models can predict its distribution. oecd.org Due to its high adsorption coefficient, it is expected to strongly adsorb to sediment. oecd.org Predictive models can be used in conjunction with experimental data to better understand its persistence and degradation pathways.

Material Interaction Modeling: Dose-response functions can be developed to predict the degradation of materials containing optical brighteners, such as paper, based on environmental variables like temperature, humidity, and pollutant concentrations. ucl.ac.uk These models can help in understanding the long-term stability of brightened materials.

Mechanistic Investigations of Interactions with Biological Systems Beyond Macroorganismal Effects

Beyond studying the effects on whole organisms, researchers are delving into the molecular-level interactions of Fluorescent Brightener 220 with biological systems.

Studies have shown that fluorescent brighteners can be adsorbed to proteins within bacterial cells. nih.gov More recent research has explored the potential for optical brightener compounds to interact with and inhibit the activity of proteasome-associated cysteine deubiquitinases (DUBs), which are crucial for many cellular processes. nih.gov In silico computational docking studies have been used to predict the interactions between fluorescent brighteners and the active sites of these enzymes. nih.gov Such mechanistic investigations are crucial for a comprehensive understanding of the potential biological effects of these compounds.

Q & A

Q. What is the molecular structure of FB 220, and how do its functional groups influence fluorescence efficiency?

FB 220 is a tetrasodium salt with the chemical formula C₄₀H₄₀N₁₂Na₄O₁₆S₄ and a stilbene-triazine backbone. Key functional groups include sulfonic acid groups (enhancing water solubility) and bis(2-hydroxyethyl)amino substituents (contributing to UV absorption and fluorescence via π-π* transitions). The conjugated stilbene system is critical for its optical brightening properties, as it absorbs UV light (340–370 nm) and emits blue fluorescence (430–460 nm) . Researchers should verify structural purity using techniques like NMR and FT-IR, as impurities (e.g., unreacted intermediates) can quench fluorescence .

Q. Under what experimental conditions is FB 220 preferentially selected for paper whitening compared to other fluorescent brighteners?

FB 220 is recommended for acidic papermaking processes (pH 4–6) due to its stability in the presence of aluminum sulfate, a common sizing agent. In contrast, disulfonic acid variants (e.g., C.I. 28) are unstable under acidic conditions. For pulp whitening, FB 220 is applied at 0.05–0.2% of dry pulp weight, with pH adjusted to 7–8 for optimal ionic interaction with cellulose fibers . Researchers should monitor whitening efficacy using spectrophotometric measurements of ISO brightness and CIE whiteness indices under standardized illumination .

Q. How can researchers quantify FB 220 in environmental matrices, and what analytical challenges exist?

High-performance liquid chromatography (HPLC) with fluorescence detection is the primary method, using a C18 column and mobile phase of methanol/water (70:30 v/v) at 1 mL/min. Sample preparation requires solid-phase extraction (SPE) to isolate FB 220 from interfering compounds (e.g., humic acids). Challenges include photodegradation during sampling (FB 220 undergoes rapid photolysis under sunlight) and low recovery rates in high-salinity water .

Advanced Research Questions

Q. What methodological considerations are critical when designing developmental toxicity studies for FB 220?

Key parameters include:

  • Surrogate selection : FB 220’s low bioavailability necessitates testing analogs like C.I. 339 (free acid form) for dose-response modeling .
  • Dosage : Pilot studies in rats and rabbits use oral gavage at 100–1000 mg/kg/day to establish no-observed-adverse-effect levels (NOAELs) .
  • Endpoints : Monitor fetal skeletal malformations, maternal weight gain, and placental histopathology. Confounding factors (e.g., vehicle toxicity) must be controlled via concurrent vehicle-only groups .

Q. How do photolysis and hydrolysis pathways affect FB 220’s environmental persistence, and how can these be modeled experimentally?

FB 220 degrades via UV-induced cleavage of the ethylene bond in its stilbene core, producing non-fluorescent sulfonated triazine byproducts. Hydrolysis at pH > 8 accelerates degradation. Researchers can simulate environmental fate using:

  • Photolysis : Xenon-arc lamps (λ = 290–400 nm) with irradiance calibrated to sunlight (750 W/m²) .
  • Hydrolysis : Buffered solutions (pH 4–10) incubated at 25°C, with degradation tracked via UV-Vis spectroscopy . Half-life in natural waters ranges from 2–7 days, depending on turbidity and dissolved organic carbon .

Q. How can contradictory findings regarding FB 220’s reproductive toxicity be reconciled?

Q. What experimental strategies optimize FB 220’s stability in industrial formulations?

Stabilization approaches include:

  • pH control : Maintain formulations at pH 6–7 to prevent sulfonic acid group protonation.
  • Antioxidants : Add 0.1–0.5% ascorbic acid to inhibit oxidative degradation.
  • UV blockers : Incorporate TiO₂ or ZnO nanoparticles (1–5% w/w) in polymer matrices . Accelerated aging tests (40°C, 75% RH for 28 days) can predict shelf-life .

Methodological Notes

  • Toxicity study design : Always include positive controls (e.g., bisphenol A for endocrine disruption assays) and validate analytical methods via spike-recovery experiments .
  • Environmental modeling : Use EUSES or ECOSAR to predict regional exposure concentrations, incorporating local wastewater treatment plant removal efficiencies (typically 60–80% for FB 220) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
Reactant of Route 2
Reactant of Route 2
Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.